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Compound of Interest

Compound Name: 2-Amino-3-hydroxybenzonitrile

Cat. No.: B1284206 Get Quote

Introduction

2-Amino-3-hydroxybenzonitrile is an aromatic organic compound featuring amino, hydroxyl,

and nitrile functional groups. This unique substitution pattern makes it a molecule of interest in

medicinal chemistry and materials science. A thorough structural characterization is

fundamental for its application, relying on a combination of spectroscopic and spectrometric

techniques. This guide provides an in-depth overview of the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-
hydroxybenzonitrile.

While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not

extensively published, this document compiles predicted data based on established principles

of spectroscopy and data from structurally similar compounds. It also outlines detailed,

generalized experimental protocols for obtaining such data, intended for researchers and

professionals in drug development and chemical analysis.

Data Presentation
The following tables summarize the predicted spectroscopic and spectrometric data for 2-
Amino-3-hydroxybenzonitrile.

Table 1: Predicted ¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1284206?utm_src=pdf-interest
https://www.benchchem.com/product/b1284206?utm_src=pdf-body
https://www.benchchem.com/product/b1284206?utm_src=pdf-body
https://www.benchchem.com/product/b1284206?utm_src=pdf-body
https://www.benchchem.com/product/b1284206?utm_src=pdf-body
https://www.benchchem.com/product/b1284206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 7.2 Doublet of doublets 1H H-5

~6.8 - 7.0 Doublet of doublets 1H H-6

~6.6 - 6.8 Doublet of doublets 1H H-4

~5.0 - 6.0 (broad) Singlet 1H -OH

~4.0 - 5.0 (broad) Singlet 2H -NH₂

Solvent: DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and

concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~150 C-3 (-OH)

~140 C-2 (-NH₂)

~130 C-5

~120 C-4

~118 C-6

~117 -CN

~100 C-1

Solvent: DMSO-d₆. Chemical shifts are estimates.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3200 Strong, Broad O-H and N-H stretching

3000 - 3100 Medium Aromatic C-H stretching

2220 - 2230 Strong, Sharp C≡N stretching

1600 - 1620 Strong N-H scissoring

1450 - 1580 Medium-Strong Aromatic C=C bending

1200 - 1300 Strong C-O stretching

1100 - 1200 Strong C-N stretching

Table 4: Mass Spectrometry (MS) Data

Parameter Value

Molecular Formula C₇H₆N₂O

Molecular Weight 134.14 g/mol

Exact Mass (Monoisotopic) 134.04801 Da

Predicted [M+H]⁺ (ESI) 135.0553

Predicted [M-H]⁻ (ESI) 133.0408

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the solid 2-Amino-3-hydroxybenzonitrile sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise referencing is required.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

The experiment is performed on a 400 MHz (or higher) NMR spectrometer.[1]

The spectrometer is tuned and shimmed for the specific sample and solvent to ensure

optimal magnetic field homogeneity.

A standard one-pulse ¹H acquisition sequence is used.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

A total of 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

The same sample is used for ¹³C NMR acquisition on a spectrometer operating at a

corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[1]

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

A larger number of scans (e.g., 1024 or more) is required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for complete relaxation of

quaternary carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent like isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Place a small amount of the solid 2-Amino-3-hydroxybenzonitrile powder directly onto

the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.

Data Acquisition:

The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

Multiple scans (e.g., 16-32) are co-added to enhance the signal-to-noise ratio.

The resulting spectrum is displayed in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent,

such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion

mode) or ammonia (for negative ion mode) to aid ionization.

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Data Acquisition (ESI-MS):

The analysis is performed on a mass spectrometer equipped with an ESI source, such as

a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
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The prepared solution is introduced into the ion source via direct infusion or through a

liquid chromatography (LC) system.

The ion source parameters (e.g., spray voltage, capillary temperature, gas flows) are

optimized to achieve a stable spray and maximize the signal of the ion of interest.[2]

Mass spectra are acquired in both positive and negative ion modes to detect protonated

([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to

determine the accurate mass and elemental composition.

Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound like 2-Amino-3-hydroxybenzonitrile.
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Workflow for Chemical Structure Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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